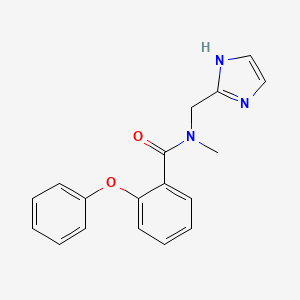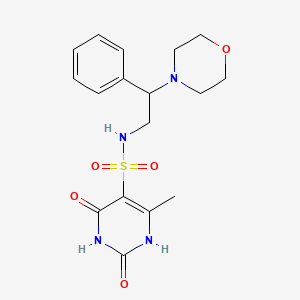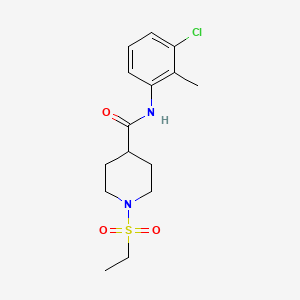![molecular formula C16H23NO2 B5325733 N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5325733.png)
N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide, commonly known as Mecamylamine, is a potent non-selective nicotinic acetylcholine receptor antagonist. It is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. Mecamylamine has been found to have a wide range of pharmacological effects, making it a promising drug candidate for future research.
Mécanisme D'action
Mecamylamine works by blocking the binding of acetylcholine to nicotinic receptors in the central and peripheral nervous system. This leads to a decrease in the release of dopamine, which is responsible for the rewarding effects of nicotine. Mecamylamine has also been found to inhibit the release of norepinephrine, which is responsible for the sympathetic nervous system's response to stress.
Biochemical and Physiological Effects:
Mecamylamine has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure by inhibiting the sympathetic nervous system's response to stress. Mecamylamine has also been found to reduce the release of dopamine, which is responsible for the rewarding effects of nicotine. This makes it a potential treatment for nicotine addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Mecamylamine has several advantages for lab experiments. It has a well-understood mechanism of action, making it easier to study its effects on the body. Mecamylamine is also readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation of Mecamylamine is that it has a short half-life, making it difficult to study its long-term effects on the body.
Orientations Futures
There are several future directions for Mecamylamine research. One potential direction is to study its effects on Alzheimer's disease and Parkinson's disease. Mecamylamine has been found to inhibit the release of dopamine, which is responsible for the motor symptoms of Parkinson's disease. Another potential direction is to study its effects on schizophrenia. Mecamylamine has been found to reduce the release of dopamine, which is thought to be responsible for the positive symptoms of schizophrenia. Overall, Mecamylamine has a wide range of potential applications in both the medical and scientific fields, making it a promising drug candidate for future research.
Méthodes De Synthèse
Mecamylamine can be synthesized through a multi-step process involving the reaction of 2-methylphenol with ethylene oxide, followed by the reaction of the resulting product with cyclohexyl isocyanate. The final step involves the amidation of the resulting compound with ethylenediamine. The overall yield of the synthesis process is approximately 40%.
Applications De Recherche Scientifique
Mecamylamine has been extensively studied for its potential use in treating various medical conditions. It has been found to be effective in treating hypertension, nicotine addiction, and other psychiatric disorders. Mecamylamine has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13-7-5-6-10-15(13)19-12-11-17-16(18)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENUTNXJNRGXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5325652.png)

![6-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5325675.png)


![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325699.png)
![1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5325704.png)
![5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)
![ethyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325719.png)
![(1R*,2S*,4R*)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5325721.png)
![[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5325726.png)
![2-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5325747.png)
![ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B5325749.png)
![N'-(tert-butyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5325759.png)